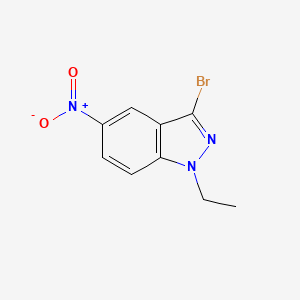

3-Bromo-1-ethyl-5-nitro-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8BrN3O2 |

|---|---|

Molekulargewicht |

270.08 g/mol |

IUPAC-Name |

3-bromo-1-ethyl-5-nitroindazole |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-12-8-4-3-6(13(14)15)5-7(8)9(10)11-12/h3-5H,2H2,1H3 |

InChI-Schlüssel |

TXZRGSSWSVKPNC-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Bromo 1 Ethyl 5 Nitro 1h Indazole and Analogous Derivatives

Strategies for Indazole Core Construction and Diversification

The assembly of the bicyclic indazole framework is the initial challenge in the synthesis of its derivatives. Various methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed processes.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of indazole synthesis, often starting from appropriately substituted benzene (B151609) precursors. One prominent method involves the reaction of o-toluidine (B26562) derivatives. For instance, diazotization of o-toluidine with sodium nitrite (B80452) in an acidic medium, followed by ring closure, yields the 1H-indazole core. chemicalbook.com Another classical approach is the Davis-Beirut reaction, which can produce indazoles from the reaction of 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. organic-chemistry.org

A widely utilized intramolecular strategy is the Ullmann-type condensation. This involves the cyclization of ortho-haloarylhydrazones. nih.govresearchgate.net For example, a scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole was developed using an intramolecular Ullmann reaction as the key step to form the indazole ring. thieme-connect.com This method begins with an ortho-directed lithiation and formylation of a substituted benzene, followed by condensation with a hydrazine (B178648) to form the hydrazone precursor, which is then cyclized using a copper catalyst. thieme-connect.comacs.org Similarly, the synthesis of 1-aryl-1H-indazoles can be achieved from o-halogenated aryl aldehydes or ketones and aryl hydrazines through a ligand-free copper-catalyzed intramolecular amination. researchgate.net

The cyclization of nitrile imines, generated in situ, also provides a pathway to the indazole skeleton. acs.org These methods highlight the versatility of intramolecular cyclization, which can be adapted to produce a wide array of substituted indazoles by varying the starting materials.

Transition-Metal Catalyzed Annulation and Functionalization

Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis for the efficient and elegant construction of heterocyclic scaffolds like indazole. nitk.ac.in These methods often involve C-H activation and annulation sequences, providing high levels of functional group tolerance and structural complexity. mdpi.comnih.gov

One of the most powerful techniques is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov This approach allows for the construction of the 1H-indazole skeleton using readily available hydrazones as precursors to the diazo species. Depending on the reaction conditions and the type of hydrazone used (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), various 3-substituted or 1,3-disubstituted indazoles can be prepared. acs.orgnih.gov

Rhodium(III)-catalyzed reactions have also emerged as a robust tool. For example, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides facile access to 1H-indazoles. mdpi.com Other transition metals, including palladium, are used in C-H amination reactions to form the indazole ring. nih.gov These catalytic cycles offer atom-economical pathways to complex indazoles that might be difficult to access through classical methods. researchgate.netresearchgate.net

Regioselective Functionalization at the Indazole Nucleus

Once the indazole core is formed, the introduction of substituents at specific positions is required to synthesize a target molecule like 3-Bromo-1-ethyl-5-nitro-1H-indazole. This requires precise control over the regioselectivity of alkylation, halogenation, and nitration reactions.

N-Alkylation Strategies with Emphasis on N1-Substitution (e.g., 1-Ethyl Analogs)

The alkylation of the indazole nitrogen is complicated by the existence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to a mixture of N1- and N2-alkylated products. nih.govbeilstein-journals.org The final step in the synthesis of this compound would likely be the ethylation of 3-bromo-5-nitro-1H-indazole. The regiochemical outcome of this reaction is highly dependent on reaction conditions and the electronic properties of the substituents already on the indazole ring. beilstein-journals.org

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. The choice of base, solvent, and alkylating agent all play a critical role. beilstein-journals.org For instance, high N1-selectivity has been observed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) for electron-deficient indazoles. nih.govbeilstein-journals.org This selectivity is often attributed to the coordination of the cation (e.g., Na+) with the N2-nitrogen and an electron-rich atom on a C3 substituent. nih.gov A recently developed methodology for achieving high N1-selectivity involves an enamine condensation, which is practical and broad in scope, yielding no detectable N2-alkylated products. nih.gov In contrast, N2-alkylation can be achieved with high selectivity using diazo compounds in the presence of triflic acid (TfOH). rsc.org

For the ethylation of 3-bromo-5-nitro-1H-indazole, the presence of the electron-withdrawing nitro group at C5 and the bromo group at C3 would significantly influence the N1/N2 ratio, with conditions typically favoring N1 alkylation to yield the desired product. beilstein-journals.orgnih.gov

Table 1: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product Ratio (N1:N2) | Reference |

|---|---|---|---|---|---|

| Electron-deficient indazoles | Pentyl bromide | NaH | THF | High N1-selectivity | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl halides | Cs₂CO₃ | DMF | >95:5 | nih.gov |

| Various indazoles | Diazo compounds | TfOH | DCE | Up to 0:100 | rsc.org |

Halogenation Protocols for C-Bromination (e.g., 3-Bromination)

Introducing a bromine atom at the C3 position of the indazole ring is a common transformation. The synthesis of the target molecule likely proceeds via the bromination of 5-nitro-1H-indazole. A patented process describes this specific reaction, where 5-nitro-1H-indazole is treated with bromine in N,N-dimethylformamide (DMF) to afford 3-bromo-5-nitro-1H-indazole in high yield (95%). google.com

More generally, N-bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective C3-bromination of various indazole derivatives. chim.it The reaction is often carried out in solvents like acetonitrile (B52724) or dichloromethane. chim.itnih.gov Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has also been reported as a rapid and efficient method for C3-bromination under mild conditions. nih.govrsc.org For N-substituted indazoles, direct bromination with Br₂ or NBS typically occurs selectively at the C3 position. nih.govnih.gov

Table 2: Selected Methods for C3-Bromination of Indazoles

| Indazole Substrate | Brominating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitro-1H-indazole | Br₂ | DMF | -5 °C to 40 °C | 95% | google.com |

| 2-Phenyl-2H-indazole | NBS | EtOH | 50 °C, 2 h | 98% | nih.gov |

| Various 2H-indazoles | DBDMH | EtOH | Ultrasound, 30 min | 65-95% | nih.gov |

Nitration Procedures for Aromatic Ring Substitution (e.g., 5-Nitration)

The introduction of a nitro group onto the benzene ring of the indazole system is typically achieved through electrophilic aromatic substitution. For the synthesis of this compound, it is most practical to begin with an indazole that is already nitrated, such as 5-nitro-1H-indazole or 7-nitro-1H-indazole. chim.itnih.gov

Direct nitration of the parent 1H-indazole is complex. Nitration with nitric acid and sulfuric acid can lead to mixtures of products, with substitution occurring at positions 3, 5, and 7. The position of the nitro group is highly dependent on the reaction conditions and any pre-existing substituents. acs.org For example, some studies have focused on the synthesis of 7-nitroindazole, which is a potent inhibitor of neuronal nitric oxide synthase. nih.gov Radical C3-nitration of 2H-indazoles has also been achieved using iron(III) nitrate. chim.it Given the availability of 5-nitro-1H-indazole, a synthetic strategy for the target compound would logically start from this precursor, followed by bromination at C3 and subsequent ethylation at N1, thereby avoiding the challenges of direct nitration on a more complex substrate. google.com

Sequential and Convergent Synthesis of Multiply Substituted Indazoles

The synthesis of multiply substituted indazoles such as this compound is typically achieved through a sequential approach, where functional groups are introduced in a stepwise manner. This strategy allows for precise control over the regiochemistry of the final product. A logical synthetic route commences with a commercially available indazole or a substituted precursor, followed by a series of reactions to install the required bromo, nitro, and ethyl groups at the desired positions.

A common pathway starts with 5-nitro-1H-indazole. The synthesis can be broken down into two key sequential steps: bromination and N-alkylation.

Step 1: Bromination The first step involves the regioselective bromination of 5-nitro-1H-indazole at the C-3 position. A patented process describes the treatment of 5-nitro-1H-indazole with a bromine solution in N,N-dimethylformamide (DMF). google.com This reaction proceeds under mild conditions and achieves a high yield of 3-bromo-5-nitro-1H-indazole . google.com The reaction temperature is carefully controlled, initially cooled to between -5 and 0°C during the bromine addition, and then gently warmed to complete the reaction, ensuring high selectivity and yield, reported to be as high as 95%. google.com

Step 2: N-Alkylation The subsequent step is the alkylation of the indazole nitrogen. This step is crucial as the alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted isomers. beilstein-journals.orgnih.gov The ratio of these regioisomers is influenced by the substrate, the alkylating agent, the base, and the solvent used. nih.gov For substrates with an electron-withdrawing group at the C-3 position, like a nitro group (analogous to the bromo group in the precursor), studies have shown that specific conditions can highly favor the desired N-1 isomer. For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) has been shown to provide marked N-1 regioselectivity for 3-substituted indazoles. nih.gov In the case of a 3-nitro substituted indazole, an N-1 to N-2 ratio of 83:1 was achieved using NaH in THF. nih.gov Therefore, reacting 3-bromo-5-nitro-1H-indazole with an ethylating agent such as ethyl iodide or ethyl bromide under these conditions would be expected to yield the target compound, This compound , as the major product.

Convergent synthesis strategies, while less common for this specific molecule, involve the preparation of separate, functionalized fragments that are later combined. For indazoles, this could involve the cyclization of a pre-functionalized o-aminobenzonitrile derivative or the reaction of a substituted hydrazine with a suitable carbonyl compound to form the indazole ring with some substituents already in place. organic-chemistry.orgnih.gov One-pot sequential reactions, which combine multiple steps into a single process without isolating intermediates, represent an evolution of sequential synthesis, aiming to improve efficiency. nih.govresearchgate.net

Table 1: Sequential Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | 5-Nitro-1H-indazole | Bromine, DMF, -5°C to 40°C | 3-Bromo-5-nitro-1H-indazole | 95% | google.com |

| 2. N-Alkylation | 3-Bromo-5-nitro-1H-indazole | Ethyl halide (e.g., C₂H₅I), NaH, THF | This compound | High N-1 selectivity | nih.gov |

Advanced Synthetic Techniques and Sustainable Methodologies

In recent years, synthetic organic chemistry has focused on developing more efficient, rapid, and environmentally benign methods. For indazole synthesis, microwave-assisted techniques and transition-metal catalyzed cross-coupling reactions stand out as powerful tools.

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov This technology has been successfully applied to the synthesis of various indazole derivatives. jchr.orgheteroletters.org

The benefits of microwave irradiation stem from the efficient and direct heating of the solvent and reactants, which can lead to dramatic rate enhancements. rasayanjournal.co.in For indazole synthesis, this has been applied to cyclization reactions, functionalization, and the formation of the core heterocyclic structure. rasayanjournal.co.inheteroletters.orgresearchgate.net For example, the synthesis of tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and various hydrazines showed improved yields and significantly reduced reaction times (from hours to minutes) when conducted in a focused microwave reactor. nih.gov Similarly, novel indazole acetic acid scaffolds have been synthesized using microwave heating to drive cascade N-N bond-forming reactions. researchgate.netdiva-portal.org These examples underscore the potential of microwave assistance as a green and efficient method for preparing a library of indazole-based compounds. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Tetrahydroindazole Synthesis | Several hours | 30 minutes | Reduced reaction time, improved yield | rasayanjournal.co.innih.gov |

| Indazole Acetic Acid Synthesis | Not specified | 10-30 minutes | Rapid synthesis, enables difficult transformations | researchgate.netdiva-portal.org |

| General Indazole Functionalization | Hours to days | Minutes to hours | Increased reaction rates, higher yields | rasayanjournal.co.in |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation in modern organic synthesis. These reactions are widely used to functionalize the indazole scaffold by introducing aryl, heteroaryl, or vinyl substituents. rsc.orgnih.gov The Suzuki-Miyaura reaction typically involves the coupling of a halo-indazole (or an indazole triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgrsc.org

This methodology allows for the derivatization of the indazole ring at various positions, provided a halogen atom is present. For instance, a series of C-7 arylated 4-substituted 1H-indazoles were successfully synthesized via Suzuki-Miyaura coupling of the corresponding C-7 bromoindazoles with various boronic acids. rsc.org Similarly, novel pyrrolyl and thiophenyl indazoles have been prepared by coupling 5-bromoindazoles with the respective heteroaryl boronic acids, demonstrating the versatility of this approach. nih.gov

The synthesis of 1,3-diarylsubstituted indazoles has also been achieved using a sequence involving Suzuki-Miyaura coupling. nih.gov This highlights the power of cross-coupling to build molecular complexity, making it a key strategy in the synthesis of diverse indazole libraries for various research applications. rsc.orgnih.gov

Table 3: Examples of Suzuki-Miyaura Coupling in Indazole Synthesis

| Indazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Pyrrol-2-yl)-1H-indazoles | nih.gov |

| 5-Bromoindazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Thiophen-2-yl)-1H-indazoles | nih.gov |

| C7-Bromo-4-substituted-1H-indazoles | Various arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | C7-Aryl-4-substituted-1H-indazoles | rsc.org |

| 3-Iodo-N-Boc-indazole | Arylboronic acid | Pd catalyst | 3-Aryl-N-Boc-indazole | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Substituted Indazoles

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The fused aromatic system of 3-Bromo-1-ethyl-5-nitro-1H-indazole allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity and reaction feasibility being heavily dependent on the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The rate and position of this substitution are controlled by the activating or deactivating nature of the substituents already present. wikipedia.org For this compound, the benzene (B151609) portion of the molecule is the primary site for EAS. The directing effects of the substituents are as follows:

5-Nitro Group: The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It strongly directs incoming electrophiles to the meta positions (C4 and C6). youtube.com

1-Ethyl and 3-Bromo Groups: These substituents primarily exert an inductive influence on the benzene ring, which is generally weaker than the resonance effect of the nitro group.

Consequently, the indazole ring of this compound is significantly deactivated towards electrophilic attack. wikipedia.org Any substitution reaction would require harsh conditions, and the incoming electrophile would be directed primarily to the C4 and C6 positions, which are meta to the strongly directing nitro group at C5. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups. amanote.com The 5-nitro group makes the indazole ring electron-deficient and thus activates it for nucleophilic attack.

While the bromine at the C3 position is on the pyrazole (B372694) ring, its replacement by a nucleophile is possible, though less common than substitutions on the benzene ring. More significantly, if a suitable leaving group (like a halogen) were present at the C4 or C6 positions (ortho and para to the nitro group), it would be highly susceptible to nucleophilic aromatic substitution. For instance, studies on related compounds like 4-bromo-5-nitrophthalodinitrile show that the bromine atom is readily displaced by nucleophiles due to activation by the adjacent nitro group. researchgate.net In the case of this compound, the primary impact of the nitro group is to make the entire ring system more amenable to reactions involving nucleophiles.

Metal-Mediated Transformations and Coordination Chemistry of Indazole Ligands

Metal-Mediated Transformations

The bromine atom at the C3 position is a versatile handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The 3-bromoindazole moiety can readily participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond. This is one of the most widely used methods for introducing aryl or vinyl groups at the C3 position. researchgate.net

Heck Coupling: Reaction with alkenes to form a C-C bond and introduce an alkenyl substituent.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C bond, yielding a 3-alkynylindazole.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, leading to 3-aminoindazole derivatives.

Stille Coupling: Reaction with organostannanes to create a C-C bond.

These transformations allow for the extensive diversification of the indazole core. For example, Suzuki-Miyaura coupling of 3-bromoindazoles is a well-established method, often employing a palladium catalyst like Pd(PPh₃)₄ with a base such as Cs₂CO₃ or K₃PO₄. researchgate.netnih.gov

| Reaction | Reagent | Catalyst/Base | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | C-C (Aryl) |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | C-N |

Coordination Chemistry of Indazole Ligands

Indazoles and their derivatives can act as ligands in coordination chemistry, binding to metal ions through their nitrogen atoms. tandfonline.comresearchgate.net In this compound, the N1 atom is substituted with an ethyl group, making it a tertiary amine that is sterically hindered and unavailable for coordination. Therefore, coordination to a metal center would occur through the N2 (pyridinic) nitrogen atom. nsu.ru

The electronic properties of the substituents significantly affect the ligand's coordinating ability. The presence of the strongly electron-withdrawing 5-nitro group reduces the electron density on the entire ring system, including the N2 atom. This decrease in basicity makes this compound a weaker Lewis base and consequently a poorer ligand compared to unsubstituted or electron-rich indazoles. Nonetheless, it can still form complexes with various transition metals. mdpi.comnih.gov

Elucidation of Reaction Mechanisms for Indazole Functionalization

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions for the functionalization of indazoles.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov The attack of an electrophile on the benzene ring temporarily disrupts aromaticity. The stability of this intermediate determines the reaction's regioselectivity. For this compound, attack at the C4 or C6 position allows for resonance stabilization without placing a positive charge on the carbon atom bonded to the electron-withdrawing nitro group, making these pathways more favorable than attack at C7. libretexts.org

Nucleophilic Aromatic Substitution: The generally accepted mechanism is the SNAr (addition-elimination) pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups that can delocalize the negative charge.

Metal-Mediated Cross-Coupling: The mechanism for palladium-catalyzed reactions like the Suzuki-Miyaura coupling is a well-studied catalytic cycle. musechem.comyonedalabs.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond at the C3 position of the indazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Influence of Tautomerism on Reactivity and Selectivity

Unsubstituted indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole, which are constitutional isomers that can interconvert via proton migration. This tautomerism has a significant impact on reactivity, particularly in reactions involving the pyrazole ring nitrogens, such as N-alkylation or N-arylation. Treating an unsubstituted indazole with an alkylating agent often results in a mixture of N1- and N2-substituted products, leading to challenges in selectivity and purification.

However, in this compound, the presence of the ethyl group at the N1 position "locks" the molecule into the 1H-indazole form. This preclusion of tautomerism is a key feature of its chemical reactivity. It eliminates the ambiguity of reaction sites on the pyrazole nitrogen atoms, thereby ensuring high regioselectivity. Any reaction intended for the nitrogen atoms will not occur, and functionalization will be directed specifically to other positions, such as the C3-bromo site or the C4, C6, and C7 positions on the benzene ring. This makes N1-substituted indazoles like the title compound predictable and valuable synthons in multi-step organic synthesis. nih.gov

Computational and Theoretical Studies on Indazole Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of molecules. These methods provide a foundational understanding of a compound's reactivity, stability, and spectroscopic characteristics.

A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For instance, DFT studies on novel indazole derivatives have been conducted to identify compounds with significant HOMO-LUMO energy gaps, suggesting their potential as stable therapeutic agents. nih.govrsc.org In a study on 26 newly synthesized indazole derivatives, DFT calculations using GAUSSIAN 09 with the B3LYP/6-31G(d,p) basis set were performed. The analysis revealed that compounds designated as 8a, 8c, and 8s exhibited the most substantial HOMO-LUMO energy gaps, highlighting their electronic stability. nih.govrsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole Derivative 8a | -6.21 | -1.25 | 4.96 |

| Indazole Derivative 8c | -6.54 | -1.48 | 5.06 |

| Indazole Derivative 8s | -6.89 | -1.82 | 5.07 |

This table presents representative data from a study on indazole derivatives to illustrate the application of DFT in determining electronic properties. The specific values are for the compounds studied in the cited research and not for 3-Bromo-1-ethyl-5-nitro-1H-indazole. nih.govrsc.org

Furthermore, quantum chemical calculations are employed to analyze the impact of various substituents on the electronic distribution within the indazole ring system. For example, the presence of electron-withdrawing groups like a nitro group (-NO2) and a halogen like bromine (-Br) can significantly influence the molecule's electrostatic potential and its ability to interact with biological targets. These calculations can predict sites susceptible to nucleophilic or electrophilic attack, offering insights into metabolic pathways and potential reactivity. frontiersin.org

Molecular Modeling and Simulation Approaches in Indazole Research

Molecular modeling and simulation are indispensable tools for visualizing and predicting the interactions between a ligand, such as an indazole derivative, and its biological target. These approaches guide the rational design of more potent and selective drug candidates.

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a specific protein target and to understand the binding mode of active molecules.

In the context of indazole derivatives, which are known to inhibit various protein kinases, molecular docking studies are crucial. For example, research on indazole scaffolds as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, has demonstrated the utility of this approach. biotech-asia.org In one such study, newly designed indazole scaffolds exhibited favorable binding affinities and interactions with the VEGFR-2 enzyme (PDB IDs: 4AGD and 4AG8). biotech-asia.org The docking scores, which represent the binding energy, indicated that several compounds could be effective VEGFR-2 inhibitors. biotech-asia.org

| Compound | Target Protein | Docking Score (kcal/mol) |

| SMO | VEGFR-2 (4AGD) | -6.99 |

| SBS | VEGFR-2 (4AGD) | -6.96 |

| SOT | VEGFR-2 (4AGD) | -6.88 |

| SS | VEGFR-2 (4AG8) | -7.39 |

| SSA | VEGFR-2 (4AG8) | -6.71 |

| SMO | VEGFR-2 (4AG8) | -6.70 |

This table showcases representative molecular docking results for various indazole scaffolds against the VEGFR-2 enzyme, as reported in the cited literature. biotech-asia.org These values illustrate the application of molecular docking in identifying potent inhibitors.

The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole derivative and the amino acid residues in the active site of the protein. This information is invaluable for optimizing the chemical structure of the ligand to enhance its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of the complex and provide insights into the dynamics of the binding process. nih.govfrontiersin.orgresearchgate.net

For instance, after identifying promising indazole derivatives through molecular docking, MD simulations can be performed to validate the stability of the predicted binding pose. nih.gov These simulations can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes that might weaken the interaction. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms are often analyzed to gauge the stability of the complex. mdpi.com A stable complex will typically exhibit low RMSD and RMSF values over the simulation period. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features (known as descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized. mdpi.com

In the development of anticancer agents based on the indazole scaffold, QSAR studies can play a significant role. nih.govmdpi.comdovepress.com A typical QSAR study involves calculating a wide range of molecular descriptors for a set of indazole derivatives with known biological activity (e.g., IC50 values against a cancer cell line). These descriptors can include electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govmdpi.com

A robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q²), can then be used to virtually screen new indazole derivatives and prioritize those with the highest predicted activity for synthesis and testing. dovepress.com

Pharmacokinetic Profiling (Computational Absorption, Distribution, Metabolism, Excretion Aspects)

In addition to assessing the interaction of a compound with its target, it is crucial to evaluate its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational methods are now widely used for the early prediction of a compound's ADME profile, helping to identify potential liabilities that could lead to failure in later stages of drug development. nih.govyoutube.com

Various online tools and software packages are available to predict a wide range of ADME properties for a given chemical structure. youtube.comnih.govphcogj.com These predictions are based on models derived from large datasets of experimental data.

For a compound like this compound, a computational ADMET profile would typically include predictions for:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: Predictions related to renal clearance.

| ADME Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Likely to penetrate | May have central nervous system effects. |

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| LogP (Lipophilicity) | Value (e.g., 2.5) | Influences absorption, distribution, and solubility. |

| Aqueous Solubility (LogS) | Value (e.g., -3.0) | Affects absorption and formulation. |

This table provides an example of a computational ADMET profile for a hypothetical indazole derivative. The values are for illustrative purposes and demonstrate the types of parameters assessed in such studies. nih.govnih.gov

Research Applications in Chemical Biology

Development and Application of Indazole Derivatives as Chemical Probes

Indazole derivatives are increasingly utilized as chemical probes to investigate biological systems. These molecular tools are designed to interact with specific targets, such as enzymes or receptors, thereby enabling the study of their functions. The development of such probes often involves the strategic placement of various functional groups on the indazole core to modulate properties like potency, selectivity, and cell permeability. nih.gov

For instance, substituted indazoles have been developed as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune suppression, and various kinases that play crucial roles in cell signaling. nih.gov The design of these probes often relies on structure-guided approaches to optimize interactions with the target protein. mdpi.com The bromo and nitro groups on the 3-Bromo-1-ethyl-5-nitro-1H-indazole ring could serve as key interaction points or as handles for further chemical modification to develop highly specific probes.

Mechanistic Studies of Biological Interactions and Target Modulation

Understanding how a small molecule interacts with its biological target is fundamental to chemical biology and drug discovery. Mechanistic studies on indazole derivatives have revealed their ability to modulate the activity of various enzymes and receptors.

Enzyme Inhibition Mechanisms:

Indazole-based compounds have been identified as inhibitors of a wide range of enzymes, including lipoxygenases, kinases, and poly(ADP-ribose)polymerase-1 (PARP-1). mdpi.comnih.govnih.gov The inhibitory mechanism often involves the indazole scaffold occupying a key binding pocket of the enzyme. For example, in kinase inhibition, the indazole ring can act as a hinge-binder, forming crucial hydrogen bonds with the protein backbone. nih.gov The substituents on the indazole ring play a critical role in determining the potency and selectivity of inhibition.

The following table summarizes the inhibitory activities of some representative substituted indazoles against various enzymes, providing a basis for inferring the potential targets of this compound.

| Compound Name | Target Enzyme | IC₅₀ Value | Reference |

| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivative | FGFR1-3 | 0.8–90 μM | nih.gov |

| 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide | PARP-1 | 6.8 μM | nih.gov |

| Entrectinib (a 3-aminoindazole derivative) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.govmdpi.com |

| 3-substituted 1H-indazoles (121 and 122) | IDO1 | 720 and 770 nM | nih.gov |

Receptor Binding Modes:

Indazole derivatives have also been developed as antagonists for various receptors, including the 5-HT₃ receptor, which is involved in nausea and vomiting, and the glucagon (B607659) receptor, a target for type II diabetes treatment. wikipedia.orgnih.gov The pharmacophore for 5-HT₃ receptor antagonists typically includes an aromatic/heteroaromatic ring, a carbonyl-containing linker, and a basic center. wikipedia.org The indazole ring of this compound could serve as the aromatic core, with the substituents influencing its binding affinity and selectivity.

Structure-Activity Relationship (SAR) Analysis in Substituted Indazoles

Impact of Bromo Substitution:

The bromine atom at the C3 position is a common feature in many bioactive indazoles. Halogenation at this position can influence the electronic properties of the ring and provide a site for further chemical modification through cross-coupling reactions. chim.it In some cases, a bromo substituent can enhance binding affinity to the target protein. A study on the regioselective bromination of 4-substituted 1H-indazoles highlights the synthetic accessibility of such compounds. nih.gov

Impact of Ethyl Substitution:

N-alkylation of the indazole ring is a key strategy for modulating its pharmacological properties. The ethyl group at the N1 position of this compound is expected to influence its lipophilicity and steric profile, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. Studies on the regioselective N-alkylation of indazoles have shown that the position of substitution (N1 vs. N2) can be controlled by the reaction conditions and the nature of other substituents on the ring. nih.govbeilstein-journals.orgnih.gov

Impact of Nitro Substitution:

The nitro group at the C5 position significantly impacts the electronic nature of the indazole ring, making it more electron-deficient. This can influence its reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. SAR studies on nitro-substituted indazoles have shown that the position of the nitro group is crucial for biological activity. For instance, a nitro group at the C5 or C6 position often results in measurable mutagenic activity in certain assays, whereas substitution at C4 or C7 leads to weaker or no activity. nih.gov The presence of a nitro group has also been linked to the antimicrobial activity of some indazole derivatives. researchgate.net

The following table illustrates the effect of different substituents on the biological activity of indazoles, drawing from various SAR studies.

| Scaffold | Substituent(s) | Observed Biological Effect | Reference |

| Indazole | C5 or C6-nitro | Measurable mutagenic activity in Salmonella TA98 and TA100 | nih.gov |

| Indazole | C4 or C7-nitro | Weakly or non-mutagenic in Salmonella TA98 and TA100 | nih.gov |

| 3-Arylcoumarin | Nitro and bromo substitutions | Antibacterial activity against S. aureus | |

| Indazole | N-methylation | Generally reduced mutagenic activity of nitroheterocyclics | nih.gov |

Advanced Analytical Characterization in Indazole Research

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds like 3-Bromo-1-ethyl-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the chemical environment of the hydrogen and carbon atoms within the molecule. For a related compound, 3-Bromo-1-methyl-5-nitro-1H-indazole, specific chemical shifts in the ¹H NMR spectrum have been reported, providing a reference for the ethyl-substituted analogue. chemicalbook.comchemicalbook.com The aromatic protons of the indazole ring typically resonate in the downfield region, with their specific shifts influenced by the electron-withdrawing nitro group and the bromine atom. The ethyl group would exhibit characteristic signals, likely a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the adjacent nitrogen atom. ucl.ac.uk In ¹³C NMR, the carbons of the indazole ring and the ethyl group would show distinct signals, with the carbon attached to the bromine atom and those near the nitro group being significantly affected. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula. acs.org The fragmentation pattern observed in the mass spectrum would reveal characteristic losses, such as the ethyl group, the nitro group, and the bromine atom, which helps in confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations), C-N stretching, C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring. The presence of the bromine atom can also influence the fingerprint region of the spectrum.

A summary of expected spectroscopic data for this compound is presented in Table 1.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, ethyl group (quartet and triplet) |

| ¹³C NMR | Signals for aromatic carbons, ethyl group carbons |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, fragmentation peaks |

| Infrared (IR) Spectroscopy | Absorption bands for nitro, C-N, C-H, and C=C functional groups |

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

For instance, the crystal structure of 1-Ethyl-5-nitro-1H-indazole reveals that the indazole ring system is nearly planar, with the nitro group being almost coplanar with the ring. The ethyl group is oriented perpendicular to the indazole plane. Intermolecular C-H···O hydrogen bonds lead to the formation of supramolecular chains.

Similarly, the crystallographic analysis of 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole shows that the indazole fused-ring system is nearly planar, and the nitro substituent is nearly coplanar with the fused ring. asm.orgnih.gov In the crystal, adjacent molecules are linked by weak C-H···O hydrogen bonds. asm.orgnih.gov

A hypothetical data table for the crystallographic analysis of this compound, based on its analogs, is provided in Table 2.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or similar |

| Key Bond Lengths (Å) | C-Br, C-N, N-O, C-C, C-H |

| Key Bond Angles (°) | Angles within the indazole ring and involving the substituents |

| Intermolecular Interactions | Hydrogen bonding, halogen bonding, π-π stacking |

Surface Analysis Techniques for Compound-Surface Interactions (e.g., X-ray Photoelectron Spectroscopy, Scanning Electron Microscopy/Energy-Dispersive X-ray Spectroscopy)

Surface analysis techniques are crucial for understanding how a compound like this compound interacts with different surfaces, which is important for applications in materials science and electronics.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. kobv.de For this compound, XPS could be used to confirm the presence of bromine, nitrogen, oxygen, and carbon. Furthermore, high-resolution XPS scans of the N 1s and Br 3d regions could distinguish between the different nitrogen environments (indazole ring vs. nitro group) and confirm the chemical state of the bromine. acs.org This technique is particularly useful for analyzing thin films or coatings of the compound on a substrate.

Scanning Electron Microscopy (SEM) / Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the surface morphology of a material. ri.se When coupled with EDX, it allows for the elemental analysis of specific features on the surface. muanalysis.comelectron-microscopes.com For this compound, SEM could be used to visualize the crystal habit or the morphology of a film of the compound. EDX analysis would then provide a qualitative and semi-quantitative elemental map of the surface, confirming the distribution of bromine, nitrogen, and oxygen across the sample. muanalysis.com

A summary of the expected outcomes from surface analysis techniques is provided in Table 3.

| Technique | Information Obtained |

| XPS | Elemental composition, chemical states of N, Br, O, C |

| SEM | Surface morphology, crystal shape and size |

| EDX | Elemental mapping and distribution of Br, N, O |

Advanced Chromatographic and Spectrometric Detection Methods (e.g., High-Resolution Mass Spectrometry)

Advanced chromatographic techniques coupled with sophisticated detectors are essential for the separation, identification, and quantification of indazole derivatives, especially in complex mixtures.

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS is critical for the accurate mass determination of this compound. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing reaction mixtures, identifying impurities, and studying degradation products. The high resolving power of the mass spectrometer allows for the separation of ions with very similar mass-to-charge ratios, ensuring the confident identification of the target compound. nih.gov

The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing an additional layer of confirmation for the presence of a single bromine atom in the molecule.

Metabolomics and Biotransformation Research of Indazole Compounds

Understanding the metabolic fate of indazole compounds is crucial for their development in various biological applications. The biotransformation of nitroaromatic compounds, including nitroindazoles, often involves the reduction of the nitro group. scielo.brresearchgate.net

The metabolism of nitroaromatic compounds can proceed through various pathways, primarily involving nitroreduction by cellular reductases. nih.gov This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. These metabolites can have different biological activities and toxicological profiles compared to the parent compound.

In the context of this compound, it is plausible that the primary metabolic pathway would involve the reduction of the 5-nitro group to an amino group, forming 5-amino-3-bromo-1-ethyl-1H-indazole. Further biotransformation could involve modifications to the ethyl group or the indazole ring itself. The presence of the bromine atom may also influence the metabolic profile, potentially leading to dehalogenation or affecting the rate of metabolism.

The study of such biotransformations typically employs techniques like LC-MS/MS to identify and quantify the metabolites in biological matrices. nih.gov

Future Directions and Emerging Research Avenues for Substituted Indazoles

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted indazoles is a cornerstone of research in this area, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. researchgate.net A notable synthesis for a related compound, 3-bromo-5-nitro-1H-indazole, involves the bromination of 5-nitro-1H-indazole in N,N-dimethylformamide (DMF), a process characterized by its high yield (95%), mild reaction conditions, and the use of readily available starting materials, making it suitable for industrial-scale production. google.com

The broader landscape of indazole synthesis is marked by significant innovation. Researchers have been moving away from traditional methods that often require harsh conditions and expensive metal catalysts like palladium. researchgate.net Newer, greener approaches are being developed that utilize less hazardous materials and eliminate the need for metal catalysts. researchgate.net One such method involves a two-step synthesis of 1H-indazole derivatives via an arylhydrazone intermediate, which relies on a simple ipso substitution. researchgate.net

Other modern synthetic strategies include:

One-pot synthesis: Efficient routes to 1-aryl-1H-indazoles have been developed as one-pot domino processes, which are successful for both acetophenone (B1666503) and benzaldehyde (B42025) series, offering high yields. nih.govresearchgate.net

Metal-free reactions: A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions: A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Ionic liquids: The use of environmentally friendly ionic liquids as solvents, co-solvents, and catalysts in the synthesis of indazoles from N-tosylhydrazones has been explored. jocpr.com

Photocatalysis and Electrosynthesis: Recent advancements in organic photocatalysis and electrosynthesis are providing novel, efficient, and sustainable approaches for the synthesis of various functionalized 1H- and 2H-indazoles. doaj.org

Diazotization Reactions: A highly efficient method for the synthesis of 1H-indazole-3-carboxylic acid derivatives involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates through diazotization, featuring operational simplicity and high yields. sioc-journal.cn

These diverse methodologies underscore the ongoing effort to create a versatile toolbox for the synthesis of complex indazole derivatives.

Exploration of New Chemical Space and Advanced Functionalization Strategies for Indazoles

Expanding the chemical space of indazole derivatives is crucial for discovering new biological activities. This involves the development of advanced functionalization strategies that allow for the precise modification of the indazole core. A key area of focus is the late-stage functionalization of 2H-indazoles through C–H activation, which is an efficient way to increase molecular complexity. rsc.org

Key functionalization strategies include:

C-H Functionalization: Palladium(II)-catalyzed isocyanide insertion at the C3-position of 2H-indazoles allows for the creation of diverse heterocycles. nih.gov The direct functionalization of these privileged heterocycles can efficiently and site-selectively modify pharmacophores, aiding in the construction of focused libraries for mapping drug-like chemical space. acs.org

Nucleophilic Substitution of Hydrogen (SNH): New four-substituted indazoles have been synthesized through the regioselective nucleophilic substitution of hydrogen at the C-4 position of N-alkyl-7-nitroindazoles with arylacetonitriles. researchgate.net

Radical Pathways: The C3-functionalization of 2H-indazoles can be achieved through radical pathways, offering an alternative to transition metal catalysis. rsc.org

Photoredox Catalysis: A transition metal-free 3-amidation of 2H-indazoles has been developed using photoredox conditions, employing an inexpensive photocatalyst and N-aminopyridinium salts as amidyl radical sources. acs.org

These strategies enable the synthesis of a wide array of substituted indazoles with diverse functional groups, which is essential for exploring structure-activity relationships and identifying novel drug candidates. nih.gov

Integration of Computational and Experimental Approaches in Rational Compound Design

The rational design of drug-like compound libraries is increasingly reliant on the synergy between computational and experimental methods. nih.gov In the context of indazole chemistry, computational tools are being used to predict the properties of novel derivatives, thereby guiding synthetic efforts and reducing the costs associated with drug discovery. nih.govresearchgate.net

Key aspects of this integrated approach include:

In Silico Filtering: Computational filters are employed to identify and eliminate compounds that are unlikely to become viable drug candidates based on predictions of drug-likeness and pharmacokinetic properties. nih.gov

Molecular Docking and Dynamics: Molecular docking and molecular dynamics (MD) simulation studies are used to evaluate the binding of 1H-indazole analogs to biological targets, such as the Cyclooxygenase-2 (COX-2) enzyme in the case of anti-inflammatory agents. researchgate.net For instance, MD simulations have shown that certain 1H-indazole derivatives remain stable in the active sites of the COX-2 enzyme. researchgate.net

Structure-Based Design: Structure-based design approaches, informed by computational analysis, have been used to develop potent and selective inhibitors. nih.gov For example, a structure-based approach combined with computational analysis of conformational ligand ensembles led to the design of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

By combining experimental knowledge with effective computational filtering and prediction, researchers can focus on synthesizing the most promising candidates, accelerating the discovery of new drugs. nih.gov

Strategic Directions for Preclinical Research and Translational Potential

Substituted indazoles have demonstrated a wide range of pharmacological activities, making them attractive candidates for preclinical research and potential translation into clinical use. nih.gov The indazole core is a key pharmacophore in several approved anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib. rsc.org

Strategic directions for preclinical research include:

Kinase Inhibition: A significant area of focus is the development of indazole derivatives as protein kinase inhibitors for cancer therapy. rsc.orgnih.gov These compounds have shown efficacy against various kinases, including VEGFR-2, and are being investigated for the targeted treatment of lung, breast, colon, and prostate cancers. rsc.orgnih.gov

Anti-inflammatory Agents: Indazole derivatives are being explored for their anti-inflammatory properties. researchgate.net

Antiparasitic Agents: Novel indazole derivatives have shown promising in vitro activity against various parasites, including Leishmania species, Trypanosoma cruzi, and Trichomonas vaginalis. mdpi.com Preclinical studies are essential to evaluate their in vivo efficacy and potential as new treatments for diseases like leishmaniasis. mdpi.com

Microtubule-Targeting Agents: Indazole derivatives are being investigated as microtubule-targeting agents for cancer treatment. nih.gov Some compounds have shown potent inhibitory activity, with IC50 values in the nanomolar range. nih.gov

The diverse biological activities of indazoles highlight their significant translational potential, with ongoing research aimed at bringing new indazole-based therapies to the clinic. nih.gov

Persistent Challenges and Promising Opportunities in Indazole Chemistry Research

Despite the significant progress in indazole chemistry, several challenges remain. The development of new anticancer agents with novel scaffolds and high efficacy is a major hurdle for researchers. researchgate.net Drug resistance is another significant problem that necessitates the continuous development of new therapeutic agents. researchgate.net

However, these challenges also present promising opportunities. The indazole scaffold remains a highly important and versatile platform for the discovery of new bioactive compounds. nih.govresearchgate.net Key opportunities include:

Structural Modifications: Making structural modifications to active indazole derivatives based on structure-activity relationships can lead to the development of more potent lead compounds and clinical drugs. researchgate.net

Exploring Novel Targets: The diverse biological activities of indazoles suggest that they may have potential against a wide range of therapeutic targets that are yet to be fully explored.

Green Chemistry: There is a continuing opportunity to develop even more efficient, sustainable, and environmentally friendly synthetic methods for indazole derivatives. researchgate.net

Targeted Therapies: The success of indazole-based kinase inhibitors provides a strong rationale for the continued development of highly selective and targeted therapies for various diseases. rsc.org

The field of indazole chemistry is poised for continued growth and innovation, with the potential to deliver new and effective treatments for a variety of human diseases. nih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | CCl₄ | Reflux | |

| Alkylation | Ethyl bromide, NaH | DMF | 60°C | |

| Nitration | HNO₃ (conc.), H₂SO₄ (conc.) | H₂SO₄ | 0–5°C |

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substitution patterns. The ethyl group’s triplet (~1.3 ppm) and quartet (~4.5 ppm) are diagnostic. Nitro groups deshield adjacent protons, shifting aromatic signals downfield .

- X-ray Crystallography: For unambiguous structure determination, use SHELXT for space-group determination and SHELXL for refinement. High-resolution data (e.g., < 0.8 Å) minimizes disorder modeling challenges .

Advanced: How can SHELXL resolve crystallographic disorder in this compound structures?

Answer:

SHELXL addresses disorder through:

- Multi-Component Refinement: Split atoms into partial occupancy sites (e.g., bromine in dual positions) and refine occupancy parameters .

- Twinning Corrections: For twinned crystals, use the TWIN/BASF commands to model twin laws and scale intensities .

- Constraints: Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) for disordered regions .

Example Workflow:

Solve structure with SHELXT using merged reflection data.

Refine with SHELXL using PART commands for disordered atoms.

Validate using WinGX’s ORTEP for ellipsoid visualization .

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. crystallography) for this compound?

Answer:

Contradictions may arise from dynamic effects (e.g., rotamers) or crystal packing forces:

- Dynamic NMR: Variable-temperature NMR (e.g., 298–400 K) can identify exchange broadening from conformational flexibility .

- DFT Calculations: Compare experimental NMR shifts with computed values (Gaussian/B3LYP) to validate static vs. dynamic structures .

- Complementary Techniques: Pair NMR with IR (nitro group stretching ~1520 cm⁻¹) and mass spectrometry for cross-validation .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace Br with Cl, ethyl with methyl) and test biological activity (e.g., kinase inhibition) .

- Crystallographic SAR: Correlate electron density maps (e.g., nitro group orientation) with activity data. For example, nitro group planarity may enhance π-stacking in enzyme pockets .

Q. Table 2: SAR Trends in Indazole Derivatives

| Compound Modification | Observed Activity Change | Reference |

|---|---|---|

| Bromine → Chlorine (3-position) | Reduced potency | |

| Ethyl → Methyl (1-position) | Improved solubility | |

| Nitro → Amine (5-position) | Loss of enzyme inhibition |

Advanced: How can multi-step synthesis of this compound be optimized for yield and purity?

Answer:

- Stepwise Monitoring: Use LC-MS after each step to detect intermediates. For example, monitor nitration completion via loss of bromine mass signature .

- Purification: Employ column chromatography (silica gel, hexane/EtOAc) for intermediates. For final product, use recrystallization (e.g., ethanol/water) .

- Scale-Up: Transition from batch to flow chemistry for nitration to improve heat dissipation and safety .

Critical Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.